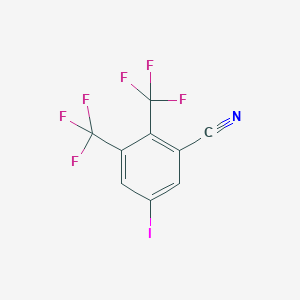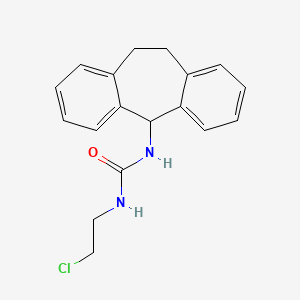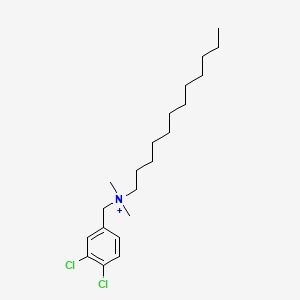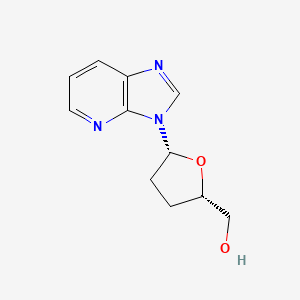
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile is a chemical compound characterized by the presence of trifluoromethyl groups and an iodine atom attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)-5-iodobenzonitrile typically involves the introduction of trifluoromethyl groups and an iodine atom onto a benzonitrile ring. One common method involves the reaction of a suitable benzonitrile precursor with trifluoromethylating agents and iodine sources under specific conditions. For instance, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide and copper powder in pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the benzonitrile ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Agents like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
科学研究应用
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile has several scientific research applications:
作用机制
The mechanism of action of 2,3-Bis(trifluoromethyl)-5-iodobenzonitrile involves its interaction with molecular targets through its trifluoromethyl groups and iodine atom. These functional groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the derivatives being studied .
相似化合物的比较
Similar Compounds
2,3-Bis(trifluoromethyl)indoles: These compounds share the trifluoromethyl groups but differ in the core structure, which is an indole instead of a benzonitrile.
Trifluoromethylpyridines: These compounds have a pyridine core and are used in similar applications, such as agrochemicals and pharmaceuticals.
Uniqueness
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile is unique due to the combination of trifluoromethyl groups and an iodine atom on a benzonitrile core. This combination imparts distinct chemical properties, such as high reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
属性
分子式 |
C9H2F6IN |
|---|---|
分子量 |
365.01 g/mol |
IUPAC 名称 |
5-iodo-2,3-bis(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2F6IN/c10-8(11,12)6-2-5(16)1-4(3-17)7(6)9(13,14)15/h1-2H |
InChI 键 |
TZWJBURUVSYFNL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C#N)C(F)(F)F)C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















